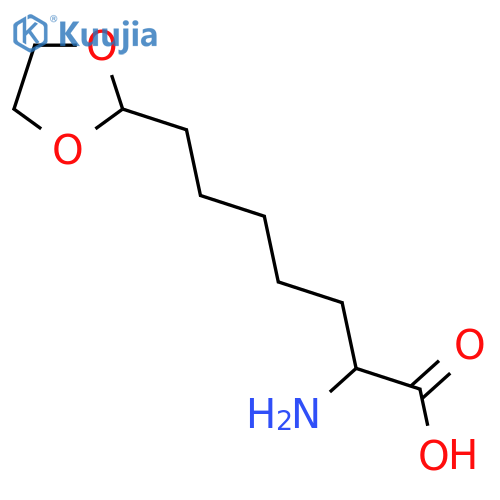

Cas no 1315550-74-3 (2-Amino-7-(1,3-dioxolan-2-yl)heptanoic acid)

2-Amino-7-(1,3-dioxolan-2-yl)heptanoic acid 化学的及び物理的性質

名前と識別子

-

- 1315550-74-3

- SCHEMBL826645

- EN300-6504407

- 2-amino-7-(1,3-dioxolan-2-yl)heptanoic acid

- 2-Amino-7-(1,3-dioxolan-2-yl)heptanoic acid

-

- インチ: 1S/C10H19NO4/c11-8(10(12)13)4-2-1-3-5-9-14-6-7-15-9/h8-9H,1-7,11H2,(H,12,13)

- InChIKey: NWOWFGXDXAVUKQ-UHFFFAOYSA-N

- ほほえんだ: O1CCOC1CCCCCC(C(=O)O)N

計算された属性

- せいみつぶんしりょう: 217.13140809g/mol

- どういたいしつりょう: 217.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 7

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.8

- トポロジー分子極性表面積: 81.8Ų

2-Amino-7-(1,3-dioxolan-2-yl)heptanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6504407-10.0g |

2-amino-7-(1,3-dioxolan-2-yl)heptanoic acid |

1315550-74-3 | 10g |

$4914.0 | 2023-05-25 | ||

| Enamine | EN300-6504407-2.5g |

2-amino-7-(1,3-dioxolan-2-yl)heptanoic acid |

1315550-74-3 | 2.5g |

$2240.0 | 2023-05-25 | ||

| Enamine | EN300-6504407-1.0g |

2-amino-7-(1,3-dioxolan-2-yl)heptanoic acid |

1315550-74-3 | 1g |

$1142.0 | 2023-05-25 | ||

| Enamine | EN300-6504407-5.0g |

2-amino-7-(1,3-dioxolan-2-yl)heptanoic acid |

1315550-74-3 | 5g |

$3313.0 | 2023-05-25 | ||

| Enamine | EN300-6504407-0.25g |

2-amino-7-(1,3-dioxolan-2-yl)heptanoic acid |

1315550-74-3 | 0.25g |

$1051.0 | 2023-05-25 | ||

| Enamine | EN300-6504407-0.1g |

2-amino-7-(1,3-dioxolan-2-yl)heptanoic acid |

1315550-74-3 | 0.1g |

$1005.0 | 2023-05-25 | ||

| Enamine | EN300-6504407-0.05g |

2-amino-7-(1,3-dioxolan-2-yl)heptanoic acid |

1315550-74-3 | 0.05g |

$959.0 | 2023-05-25 | ||

| Enamine | EN300-6504407-0.5g |

2-amino-7-(1,3-dioxolan-2-yl)heptanoic acid |

1315550-74-3 | 0.5g |

$1097.0 | 2023-05-25 |

2-Amino-7-(1,3-dioxolan-2-yl)heptanoic acid 関連文献

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

2-Amino-7-(1,3-dioxolan-2-yl)heptanoic acidに関する追加情報

Introduction to 2-Amino-7-(1,3-dioxolan-2-yl)heptanoic acid (CAS No. 1315550-74-3)

2-Amino-7-(1,3-dioxolan-2-yl)heptanoic acid, identified by its Chemical Abstracts Service (CAS) number 1315550-74-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of both amino and ester functionalities, making it a versatile intermediate in the development of novel therapeutic agents. The unique structural motif, featuring a heptanoic acid backbone conjugated with a 1,3-dioxolan-2-yl moiety, imparts distinct chemical properties that are exploitable in synthetic chemistry and drug design.

The 1,3-dioxolan ring is a prominent feature in this molecule, contributing to its potential reactivity and biological activity. Dioxolane derivatives are well-known for their role in various chemical transformations, including ring-opening reactions that can be harnessed for constructing more complex molecular architectures. In the context of pharmaceutical applications, such structural elements often serve as pharmacophores or key functional groups that influence binding affinity and metabolic stability. The presence of the amino group further enhances the compound's utility as a building block, allowing for further derivatization through amide bond formation or other nucleophilic substitution reactions.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The dioxolan-2-yl substituent in 2-amino-7-(1,3-dioxolan-2-yl)heptanoic acid aligns with this trend, as dioxolane-based scaffolds have been explored in several high-profile drug candidates. For instance, derivatives of dioxolane have demonstrated efficacy in inhibiting enzymes involved in inflammatory pathways and metabolic disorders. The heptanoic acid portion of the molecule provides a hydrophobic anchor that can improve membrane permeability, a critical factor in oral bioavailability. This combination of features makes 1315550-74-3 a promising candidate for further investigation in structure-activity relationship (SAR) studies.

The synthesis of 2-amino-7-(1,3-dioxolan-2-yl)heptanoic acid presents an interesting challenge due to the need to integrate multiple functional groups while maintaining regioselectivity. Modern synthetic methodologies have enabled more efficient routes to such complex molecules, leveraging transition-metal catalysis and organometallic reagents to streamline reactions. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the dioxolane ring onto the heptanoic acid backbone with high precision. Such techniques not only enhance yield but also minimize unwanted byproducts, which is crucial for pharmaceutical-grade intermediates.

In academic research circles, this compound has been investigated for its potential role as a precursor to more sophisticated peptidomimetics. Peptides are widely used therapeutics due to their biological specificity, but their susceptibility to degradation limits their clinical application. By incorporating non-natural amino acids like 2-amino-7-(1,3-dioxolan-2-yl)heptanoic acid, researchers aim to develop analogs with improved stability and bioavailability. The dioxolan ring can mimic peptide bonds or serve as a linker between functional groups, offering a scaffold for designing molecules with tailored properties.

The pharmacological profile of this compound is still under exploration, but initial studies suggest promising interactions with biological targets relevant to neurological disorders and infectious diseases. Computational modeling has played a pivotal role in predicting how modifications to the 1,3-dioxolan moiety or the heptanoic acid chain might influence receptor binding affinity. These virtual screening approaches have accelerated the discovery process by allowing rapid evaluation of thousands of molecular variants.

From an industrial perspective, the scalability of synthesizing 1315550-74-3 is an important consideration for its commercial viability. Process chemists are optimizing reaction conditions to reduce costs and environmental impact while maintaining high purity standards. Green chemistry principles are being increasingly applied here, such as solvent-free reactions or biocatalytic methods that minimize waste generation.

The future directions for research on 2-amino-7-(1,3-dioxolan-2-yl)heptanoic acid include exploring its role in polymer chemistry and material science applications beyond pharmaceuticals. Dioxolane-functionalized polymers exhibit unique mechanical properties due to their rigid heterocyclic units; such materials could find use in coatings or specialty plastics where thermal stability is paramount.

In conclusion,2-Amino-7-(1,3-dioxolan-2-yl)heptanoic acid (CAS No. 1315550-74-3) represents an intriguing molecular entity with broad utility across multiple scientific disciplines. Its unique structural features position it as a valuable intermediate for drug discovery efforts aimed at addressing unmet medical needs while also offering opportunities for innovation in synthetic methodologies and material science applications.

1315550-74-3 (2-Amino-7-(1,3-dioxolan-2-yl)heptanoic acid) 関連製品

- 2138248-48-1(3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole)

- 2229008-09-5(1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole)

- 2680770-74-3(benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate)

- 22692-37-1(1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene)

- 1537264-63-3(2-(3-bromo-2,4-difluorophenyl)propan-2-amine)

- 952974-05-9(2-5-oxo-7-(propan-2-yl)-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl-N-(3,4,5-trimethoxyphenyl)acetamide)

- 2168502-75-6(1-(butan-2-yl)-3-methyl-1H-pyrazol-4-ylmethanesulfonyl chloride)

- 1807149-07-0(3-(Difluoromethyl)-4-iodo-6-methylpyridine-2-sulfonamide)

- 881079-06-7(5-chloro-3-hydroxy-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one)

- 1880840-46-9(1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane)